

# Crystal Structure of 2,6-diiodopyrazine: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Diiodopyrazine

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## Abstract

This technical guide addresses the crystal structure of **2,6-diiodopyrazine**. A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a determined crystal structure for **2,6-diiodopyrazine**. However, this guide provides a detailed experimental protocol for the synthesis of **2,6-diiodopyrazine**. Furthermore, as a close structural analog, the crystallographic data for 2,6-diiodopyridine is presented to offer insights into the probable solid-state arrangement and intermolecular interactions of the target compound. The methodologies for the synthesis of **2,6-diiodopyrazine** and the crystal structure determination of 2,6-diiodopyridine are detailed herein.

## Introduction

**2,6-diiodopyrazine** is a halogenated heterocyclic compound of interest in organic synthesis, particularly as a building block for more complex molecules in the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> The presence of two iodine atoms makes it a suitable substrate for various cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of diverse molecular architectures.<sup>[1]</sup> Understanding the solid-state structure of such molecules is crucial for predicting their physical properties, stability, and intermolecular interactions, which can influence their behavior in various applications.

While the crystal structure of **2,6-diiodopyrazine** is not currently available, the analysis of a closely related analog, 2,6-diiodopyridine, can provide valuable structural insights. This guide summarizes the available experimental data and provides a framework for future crystallographic studies on **2,6-diiodopyrazine**.

## Experimental Protocols

### Synthesis of 2,6-diiodopyrazine

A general procedure for the synthesis of **2,6-diiodopyrazine** from 2,6-dichloropyrazine has been reported.[2]

#### Materials:

- 2,6-Dichloropyrazine
- p-Toluenesulfonic acid
- Sodium iodide
- 15-Crown-5
- Cyclobutanesulfone
- Water
- Saturated sodium bicarbonate solution
- Saturated sodium thiosulfate solution
- Ether
- Anhydrous sodium sulfate
- Pentane

#### Procedure:

- A mixture of 2,6-dichloropyrazine (2.5 g, 16.8 mmol, 1.0 eq.), p-toluenesulfonic acid (6.4 g, 33.6 mmol, 2.0 eq.), sodium iodide (20.0 g, 133.3 mmol, 8.0 eq.), 15-crown-5 (2.0 mL), and cyclobutanesulfone (40 mL) is combined in a sealed tube.[2]
- The reaction mixture is heated at 150 °C for 2 hours.[2]
- After cooling to room temperature, water (100 mL) is added to the mixture.[2]
- The reaction mixture is neutralized with a saturated sodium bicarbonate solution and subsequently washed with a saturated sodium thiosulfate solution.[2]
- The mixture is extracted with ether (5 x 100 mL).[2]
- The combined ether extracts are dried with anhydrous sodium sulfate and concentrated under reduced pressure.[2]
- Water (10 mL) is added to the concentrate to precipitate **2,6-diiodopyrazine**.[2]
- The solid product is collected by filtration, washed sequentially with water and pentane, and then freeze-dried to yield a light yellow powdery product.[2]

## Crystal Structure Determination of 2,6-diiodopyridine (Analog)

The crystal structure of 2,6-diiodopyridine was determined by single-crystal X-ray diffraction. While the specific details of the crystallization for this compound are not provided in the available abstract, a general workflow for such a determination is outlined below.

### General Workflow:

- Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
- Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (often cryogenic, e.g., 100 K) using a specific wavelength of X-rays (e.g., Mo K $\alpha$  or Cu K $\alpha$ ).

- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

## Data Presentation

### Synthesis Data for 2,6-diiodopyrazine

Parameter	Value	Reference
Starting Material	2,6-Dichloropyrazine	[2]
Reagents	p-Toluenesulfonic acid, Sodium iodide, 15-Crown-5	[2]
Solvent	Cyclobutanesulfone	[2]
Reaction Temperature	150 °C	[2]
Reaction Time	2 hours	[2]
Product	2,6-diiodopyrazine	[2]
Appearance	Light yellow powdery product	[2]

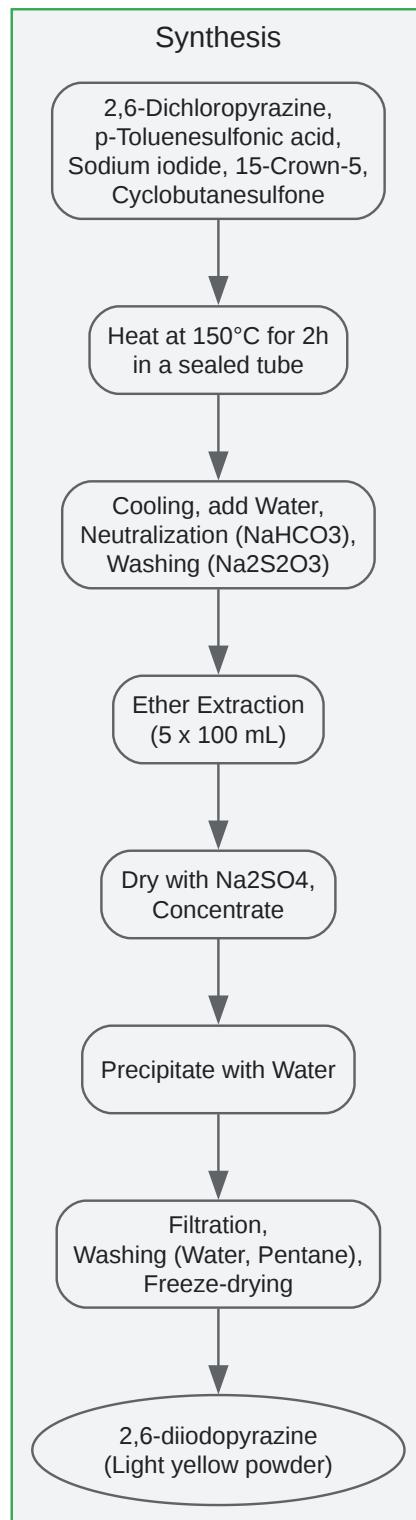
### Crystallographic Data for 2,6-diiodopyridine (Analog)

Parameter	Value	Reference
Chemical Formula	$C_5H_3I_2N$	
CCDC Number	197334	[3]
Crystal System	Orthorhombic	
Space Group	Fmm2	
Intermolecular Interactions		
C-H...N Hydrogen Bonding	Present	
I...I Halogen Bonding	Present	

Note: Detailed unit cell parameters and atomic coordinates for 2,6-diiodopyridine can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition number.

## Mandatory Visualization

## Experimental Workflow for the Synthesis of 2,6-diiodopyrazine

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 2,6-diiodopyrazine.**

# Intermolecular Interactions in the Analog 2,6-diiodopyridine

The crystal structure of 2,6-diiodopyridine reveals the presence of specific intermolecular interactions that are likely to be relevant to the solid-state packing of **2,6-diiodopyrazine**. Molecules of 2,6-diiodopyridine are linked through C-H...N hydrogen bonds, forming chains. These chains are further interconnected through weak I...I halogen-bonding interactions, creating layered structures. This type of halogen bonding is a significant directional interaction that can be utilized in the rational design and modification of solid-state packing.

## Conclusion

This technical guide has provided the available information on the synthesis and potential crystal structure of **2,6-diiodopyrazine**. While the definitive crystal structure of **2,6-diiodopyrazine** remains to be determined, a detailed experimental protocol for its synthesis is available. The crystallographic data of the close analog, 2,6-diiodopyridine, suggests that the solid-state structure of **2,6-diiodopyrazine** is likely to be influenced by a combination of hydrogen bonding and halogen bonding. This information provides a valuable foundation for researchers and scientists working with this compound and highlights the need for further crystallographic studies to fully elucidate its three-dimensional structure.

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